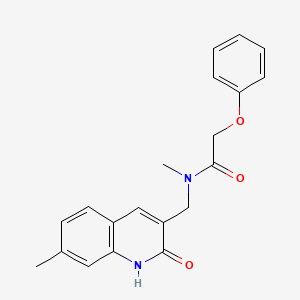
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, commonly known as HQP-1351, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of drug-resistant tuberculosis (TB).
Wirkmechanismus
HQP-1351 targets the mycobacterial ATP synthase, a key enzyme involved in the energy metabolism of the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. By inhibiting ATP synthase, HQP-1351 disrupts the energy production of the bacterium, leading to its death. The mechanism of action of HQP-1351 is unique and distinct from that of current N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs, which target other enzymes involved in the cell wall synthesis or DNA replication of the bacterium.
Biochemical and Physiological Effects:
HQP-1351 has been shown to have low toxicity and high selectivity for the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. It does not affect the growth of other bacteria or mammalian cells at concentrations that are effective against N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have good penetration into N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide lesions in animal models, indicating its potential to treat N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of HQP-1351 for lab experiments include its potent activity against drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, its favorable pharmacokinetic profile, and its unique mechanism of action. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to perform the synthesis and the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of HQP-1351 as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug. These include further optimization of the synthesis method to improve yields and purity, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential for use in combination therapy with other N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs. Additionally, HQP-1351 may have potential applications for the treatment of other bacterial infections that involve the ATP synthase pathway.
Synthesemethoden
HQP-1351 is synthesized through a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with N-methyl-2-phenoxyacetamide in the presence of a base. The resulting intermediate is then subjected to further reactions to yield HQP-1351. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
HQP-1351 has been extensively studied in preclinical models of drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. It has shown potent activity against both drug-sensitive and drug-resistant strains of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, including multidrug-resistant and extensively drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make HQP-1351 an attractive candidate for further development as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug.
Eigenschaften
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-9-15-11-16(20(24)21-18(15)10-14)12-22(2)19(23)13-25-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVQYXNHJGTPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

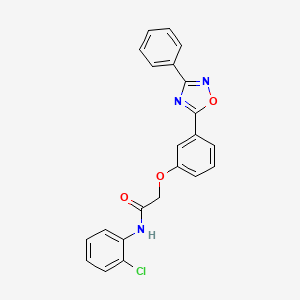
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
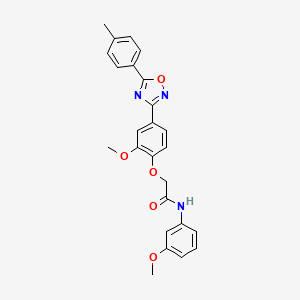
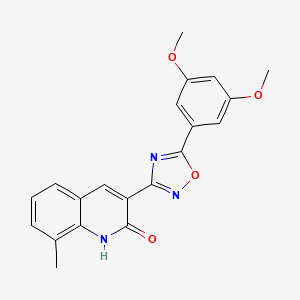
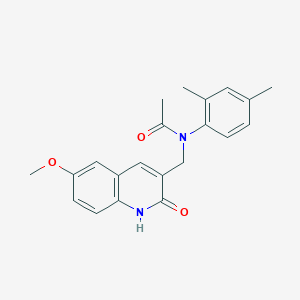
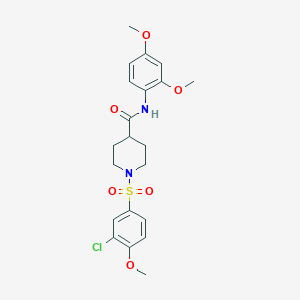
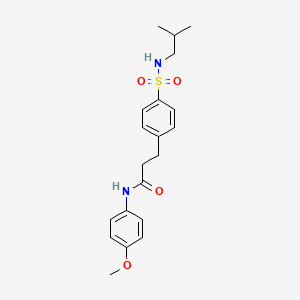
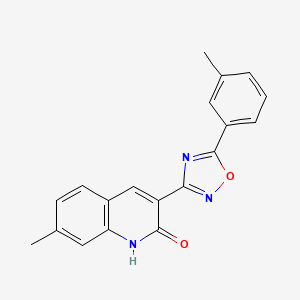
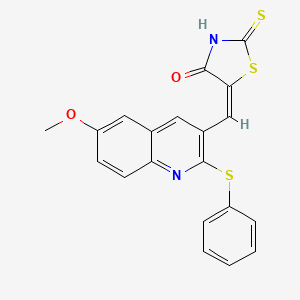
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)

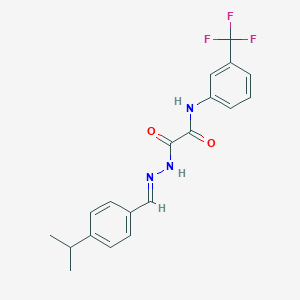

![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)